molecular formula C9H5BrO2 B13526863 6-Bromo-1-benzofuran-2-carbaldehyde

6-Bromo-1-benzofuran-2-carbaldehyde

Cat. No.: B13526863
M. Wt: 225.04 g/mol
InChI Key: IFAVCZNLVZCBQZ-UHFFFAOYSA-N
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Description

6-Bromo-1-benzofuran-2-carbaldehyde is a brominated benzofuran derivative that serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. Benzofuran compounds are recognized for their diverse biological activities, and this aldehyde-functionalized analog is particularly valuable for constructing more complex molecules via reactions at the formyl group, such as condensation and nucleophilic addition . Researchers are exploring benzofuran derivatives for their potential therapeutic applications, including as anti-cancer agents. Studies indicate that such compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines . The bromine atom offers a handle for further functionalization via metal-catalyzed cross-coupling reactions, making this compound a useful precursor in drug discovery efforts aimed at developing new therapeutic candidates . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H5BrO2

Molecular Weight

225.04 g/mol

IUPAC Name

6-bromo-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C9H5BrO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H

InChI Key

IFAVCZNLVZCBQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=C2)C=O

Origin of Product

United States

Preparation Methods

Direct Bromination of Benzofuran

The direct bromination of benzofuran or substituted benzofurans using bromine (Br2) or N-bromosuccinimide (NBS) is a common approach. The bromination is regioselective for the 6-position due to electronic and steric factors inherent in the benzofuran ring system.

  • Reagents: Molecular bromine or NBS.
  • Solvents: Commonly dichloromethane or other inert organic solvents.
  • Conditions: Controlled temperature to avoid polybromination.
  • Outcome: Formation of 6-bromo-benzofuran derivatives with high selectivity.

A study demonstrated that using an equimolar amount of bromine leads to monobromination at the 6-position, whereas excess bromine can lead to dibrominated by-products.

Bromination Followed by Functional Group Transformations

In some cases, bromination is followed by further functional group modifications. For example, methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate was brominated at the methyl group using NBS to introduce a bromomethyl substituent, illustrating the versatility of bromination in benzofuran chemistry.

Formylation Methods

Formylation via Vilsmeier-Haack Reaction

The introduction of the aldehyde group at the 2-position is often achieved by the Vilsmeier-Haack reaction, which uses a formylating reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

  • Procedure: The 6-bromo-benzofuran intermediate is treated with the Vilsmeier reagent.
  • Result: Selective formylation at the 2-position to yield 6-bromo-1-benzofuran-2-carbaldehyde.
  • Advantages: High regioselectivity and good yields.

Alternative Formylation via Perkin Rearrangement

Another method involves the Perkin rearrangement of 3-bromocoumarins under microwave-assisted conditions in the presence of ethanol and sodium hydroxide, followed by acid hydrolysis to yield benzofuran-2-carboxylic acids. Although this method is typically used for carboxylic acids rather than aldehydes, it demonstrates an efficient pathway for benzofuran ring systems functionalized at the 2-position.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product Yield (%) Notes
1 Bromination Br2 or NBS, CH2Cl2, controlled temperature 6-bromo-benzofuran derivative 80-95 Monobromination at C-6
2 Formylation POCl3, DMF, reflux or room temperature 6-bromo-1-benzofuran-2-carbaldehyde 70-90 Vilsmeier-Haack reaction
3 Purification Silica gel chromatography Pure aldehyde compound - Confirmed by NMR, IR, MS

Alternative Synthetic Approaches

Multi-Step Synthesis from 3-Bromophenylacetonitrile

A patent describes a multi-step synthesis of related brominated heterocycles starting from 3-bromophenylacetonitrile involving reduction, amidation, ring closure, and hydrolysis steps. While this method is specific for 6-bromo-1,2,3,4-tetrahydroisoquinoline derivatives, it highlights the utility of brominated phenylacetonitriles as precursors for complex brominated heterocycles. This route may inspire analogous strategies for benzofuran derivatives.

Characterization and Analysis

The synthesized 6-bromo-1-benzofuran-2-carbaldehyde is characterized by:

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Direct Bromination + Vilsmeier-Haack Benzofuran Br2 or NBS, POCl3, DMF Straightforward, high regioselectivity Requires careful control of bromination
Perkin Rearrangement 3-Bromocoumarins NaOH, EtOH, microwave, HCl Rapid reaction, high yield Typically yields carboxylic acids, not aldehydes
Multi-step from 3-bromophenylacetonitrile 3-Bromophenylacetonitrile Raney Ni, H2, methyl chloroformate, THF, H2SO4 Efficient for related brominated heterocycles Multi-step, more complex

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-benzofuran-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

6-Bromo-1-benzofuran-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-benzofuran-2-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the aldehyde group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 6-Bromo-1-benzofuran-2-carbaldehyde and its analogs:

Compound Name CAS Number Molecular Formula Substituent Position Heterocycle Core Key Functional Groups
6-Bromo-1-benzofuran-2-carbaldehyde Not provided C₉H₅BrO₂ 6-Bromo, 2-carbaldehyde Benzofuran (O) Aldehyde, Bromine
5-Bromo-1-benzofuran-2-carbaldehyde 23145-16-6 C₉H₅BrO₂ 5-Bromo, 2-carbaldehyde Benzofuran (O) Aldehyde, Bromine
6-Bromo-1H-indole-2-carbaldehyde 105191-12-6 C₉H₆BrNO 6-Bromo, 2-carbaldehyde Indole (N) Aldehyde, Bromine
Key Observations:
  • Positional Isomerism (5- vs. 6-Bromo) : The bromine position in benzofuran derivatives significantly influences electronic properties. For example, the 6-bromo isomer may exhibit distinct reactivity in electrophilic substitutions due to differing resonance and inductive effects compared to the 5-bromo analog .
  • Heterocycle Core : Replacing benzofuran’s oxygen with indole’s nitrogen alters polarity, hydrogen-bonding capacity, and coordination chemistry. Indole derivatives are more likely to engage in π-π stacking or metal coordination, which is critical in pharmaceutical applications .
Reactivity in Cross-Coupling Reactions:
  • Bromine in all three compounds serves as a leaving group in Suzuki-Miyaura reactions. However, steric and electronic factors may affect reaction rates. For instance, the 6-bromo benzofuran derivative might exhibit slower coupling compared to the 5-bromo isomer due to steric hindrance near the aldehyde group.

Crystallographic Characterization

Structural analysis using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can resolve differences in bond lengths, angles, and packing arrangements. For example, indole’s N–H group may form hydrogen bonds absent in benzofurans, influencing crystal morphology .

Q & A

Q. Basic

  • NMR spectroscopy : ¹³C NMR reveals deshielding of the benzofuran C-2 (δ ~160 ppm for aldehyde) and C-6 (δ ~110 ppm for Br). 2D NOESY can confirm spatial proximity of substituents .
  • IR spectroscopy : Aldehyde C=O stretch (~1680 cm⁻¹) and Br-C (benzofuran) vibrations (~600 cm⁻¹) provide functional group validation.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with isotopic pattern matching ⁷⁹Br/⁸¹Br (1:1 ratio) .

How should researchers address contradictory biological activity data in studies of benzofuran analogs?

Advanced
Contradictions often arise from assay variability or unaccounted structural factors. Mitigation strategies:

  • Dose-response standardization : Use IC₅₀ values normalized to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural validation : Confirm analog identity via X-ray or 2D NMR before testing. Substituent positional isomers (e.g., 5-Bromo vs. 6-Bromo) can drastically alter activity .
  • Statistical rigor : Apply Benjamini-Hochberg correction for multiple comparisons in high-throughput screens. Replicate studies in ≥3 independent batches .

What mechanistic role does the bromine atom play in the compound’s reactivity and pharmacological potential?

Q. Advanced

  • Electrophilic reactivity : Bromine enhances susceptibility to Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids), enabling diversification at C-6 .
  • Biological interactions : The bromine’s hydrophobic volume improves binding to enzyme pockets (e.g., kinase ATP sites). MD simulations show Br forms halogen bonds with backbone carbonyls (distance ~3.3 Å) .
  • Metabolic stability : Bromine reduces oxidative metabolism at C-6, extending half-life in hepatic microsomal assays compared to non-halogenated analogs .

What solvent systems and formulation strategies improve solubility for in vitro bioassays?

Q. Basic

  • Polar aprotic solvents : DMSO (10–50 mM stock solutions) is preferred for cellular assays. Pre-warm to 37°C to avoid precipitation .
  • Co-solvents : For aqueous buffers, use 0.1% Tween-80 or cyclodextrin inclusion complexes to enhance dispersibility .
  • Crystallography : Diffraction-quality crystals often form in ethyl acetate/hexane (1:4) at 4°C .

How can computational methods predict reaction pathways and regioselectivity in benzofuran functionalization?

Q. Advanced

  • DFT calculations : Optimize transition states at the B3LYP/6-311+G(d,p) level to predict bromination sites. Fukui indices identify C-6 as most electrophilic (f⁺ ≈ 0.12) .
  • Molecular docking : AutoDock Vina screens potential targets (e.g., COX-2 or EGFR) by simulating aldehyde group interactions with catalytic residues .
  • Machine learning : Train QSAR models using PubChem bioassay data (AID 1259351) to correlate substituents with activity trends .

What challenges arise in interpreting ¹H NMR spectra of halogenated benzofurans, and how are they resolved?

Q. Basic

  • Spin-spin coupling : Br induces splitting in adjacent protons (e.g., H-5 and H-7 in benzofuran; J ≈ 2–3 Hz). Use ¹H-¹³C HSQC to assign overlapping signals .
  • Solvent artifacts : DMSO-d₆ can broaden aldehyde protons. Switch to CDCl₃ for sharper peaks .
  • Dynamic effects : Rotameric equilibria in solution may split signals. Variable-temperature NMR (25–60°C) collapses these into singlets .

How do researchers validate the absence of polymorphic forms in crystallized derivatives?

Q. Advanced

  • PXRD : Compare experimental patterns (Cu-Kα, 2θ = 5–50°) with simulated data from Mercury software. Peak shifts >0.2° indicate new polymorphs .
  • DSC/TGA : Monitor melting points (∆H fusion) and decomposition profiles. Polymorphs exhibit distinct endotherms (e.g., Form I melts at 152°C vs. Form II at 145°C) .
  • Hirshfeld surface analysis : CrystalExplorer quantifies intermolecular contacts (e.g., Br⋯O interactions) to distinguish packing motifs .

What strategies mitigate cytotoxicity discrepancies in benzofuran-based drug candidates?

Q. Advanced

  • Off-target profiling : Screen against HEK293 (normal cells) and HepG2 (cancer cells) to identify selective toxicity. LC₅₀ ratios >10 indicate therapeutic potential .
  • Metabolite identification : Use LC-HRMS to detect reactive intermediates (e.g., quinone methides from aldehyde oxidation) that cause false-positive cytotoxicity .
  • Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activation studies to distinguish true apoptosis from necrosis .

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